molecular formula C24H17FN4O2 B2532807 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one CAS No. 1291852-26-0

4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one

Cat. No.: B2532807
CAS No.: 1291852-26-0
M. Wt: 412.424
InChI Key: YORSDQPXOROEOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one is a sophisticated small molecule of significant interest in oncology and medicinal chemistry research. This compound is built on a phthalazin-1(2H)-one core, a privileged scaffold recognized for its wide spectrum of pharmacological activities, which prominently includes anticancer properties . The structure is strategically functionalized at the C4 position with a 1,2,4-oxadiazole moiety bearing a 3,4-dimethylphenyl group. The 1,3,4-oxadiazole scaffold is a thermostable heterocycle of high relevance in anticancer drug discovery due to its ability to interact with diverse biological targets, such as enzymes and nucleic acids . This specific molecular architecture suggests potential for the compound to be investigated as a hybrid agent, a rational drug design strategy that combines distinct pharmacophores to develop new entities with improved efficacy and the potential to overcome drug resistance . Researchers can explore this compound as a key intermediate for the synthesis of novel phthalazinone-dithiocarbamate hybrids, which have demonstrated promising in vitro antiproliferative effects against various human cancer cell lines, including ovarian carcinoma (A2780), lung carcinoma (NCI-H460), and breast adenocarcinoma (MCF-7) . The mechanism of action for related oxadiazole-phthalazinone hybrids has been associated with the inhibition of critical cancer biological targets, such as p38 mitogen-activated protein kinase (MAPK) and topoisomerase II . Furthermore, 1,3,4-oxadiazole conjugates, in general, have been reported to exhibit their antiproliferative effects by inhibiting specific enzymes like thymidylate synthase, HDAC, telomerase, and thymidine phosphorylase . This makes this compound a valuable chemical tool for probing new pathways in cancer biology and for structure-activity relationship (SAR) studies aimed at developing more potent and selective anticancer agents. Intended Use and Handling: This product is intended for research and development use only by technically qualified individuals. It is not intended for use in humans, animals, or as a component in products for human or veterinary diagnostic, therapeutic, or cosmetic use. All information provided is for research reference purposes.

Properties

IUPAC Name

4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN4O2/c1-14-7-8-16(13-15(14)2)22-26-23(31-28-22)21-19-5-3-4-6-20(19)24(30)29(27-21)18-11-9-17(25)10-12-18/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORSDQPXOROEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one (CAS Number: 1325306-36-2) is a synthetic compound characterized by its unique oxadiazole and phthalazinone moieties. This compound has garnered attention for its potential biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

The molecular formula of the compound is C18H14N4O2C_{18}H_{14}N_{4}O_{2} with a molecular weight of 318.3 g/mol. The structure features a phthalazinone core substituted with a 3,4-dimethylphenyl group and an oxadiazole ring, which may contribute to its biological activity.

PropertyValue
Molecular Weight318.3 g/mol
Molecular FormulaC18H14N4O2
CAS Number1325306-36-2
IUPAC Name4-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2H-phthalazin-1-one
PubChem CID52940422

Anti-Cancer Properties

Recent studies have explored the anti-cancer potential of compounds similar to this compound. For instance, derivatives of phthalazinones have shown promising results in inhibiting various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The oxadiazole moiety is often associated with enhanced cytotoxicity against cancer cells due to its ability to interfere with cellular signaling pathways.

Neuroprotective Effects

Research indicates that compounds containing oxadiazole rings exhibit neuroprotective properties. In models of neurodegenerative diseases such as epilepsy and Alzheimer's disease, these compounds have been shown to reduce oxidative stress and inflammation in neuronal cells. For example, studies on related oxadiazole derivatives demonstrated significant protective effects against pentylenetetrazole-induced seizures in zebrafish models by modulating neurotransmitter levels and reducing oxidative damage .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory activity. Inflammation is a critical factor in various diseases, including cancer and neurodegenerative disorders. Compounds with similar structural features have been reported to inhibit pro-inflammatory cytokines and reduce the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a key role in inflammatory responses.

Study on Anticancer Activity

A study published in ResearchGate evaluated the synthesis and biological activity of substituted phthalazinones against multiple cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects through induction of apoptosis and inhibition of cell proliferation .

Neuroprotective Mechanisms

In another research effort examining the neuroprotective effects of oxadiazole derivatives, it was found that these compounds could mitigate the effects of oxidative stress in neuronal cells by enhancing antioxidant enzyme activities and reducing reactive oxygen species (ROS) levels . This suggests that this compound may possess similar protective effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs differ in substituents on the oxadiazole and phthalazinone rings. Below is a comparative analysis:

Compound Name (Substituents) Molecular Formula Molecular Weight (g/mol) Key Features & Evidence References
Target Compound : 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one C₃₁H₂₃FN₄O₂ ~504.5 (calculated) 3,4-dimethylphenyl (oxadiazole); 4-fluorophenyl (phthalazinone). No direct activity data; structural similarity to PARP inhibitors noted .
4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one C₂₅H₁₈BrN₄O₂ 473.33 Bromine increases hydrophobicity; potential halogen bonding .
4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one C₂₂H₁₃ClN₄O₂ 400.8 Chlorine substitution reduces molecular weight vs. bromine; may alter electronic properties .
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one C₂₃H₁₆N₄O₂ 380.4 Methyl group enhances lipophilicity; simpler substituent profile .
4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one C₂₃H₁₅BrN₄O₂S 491.4 Bromine + methylthio group introduces steric bulk and sulfur-mediated interactions .
4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one C₂₆H₂₂N₄O₄ 454.5 Ethoxy and methoxy groups enhance polarity; may improve solubility .

Key Trends in Physicochemical Properties

  • Halogenation : Bromine (473.33 g/mol) and chlorine (400.8 g/mol) substituents increase molecular weight and hydrophobicity compared to methyl or methoxy groups. Fluorine, as in the target compound, offers a balance of electronegativity and compact size .
  • Steric Effects : Bulkier groups like 3,4-dimethylphenyl (target compound) or trimethoxyphenyl (470.49 g/mol, ) may hinder binding to certain targets but enhance selectivity.

Functional Implications

  • PARP Inhibition Potential: The phthalazinone core is shared with Olaparib, a known PARP inhibitor (molecular weight 434.46 g/mol) . The target compound’s 4-fluorophenyl group mirrors Olaparib’s fluorophenyl moiety, suggesting possible overlap in mechanism.
  • Metabolic Stability : The 1,2,4-oxadiazole ring resists enzymatic degradation, a feature critical for drug candidates .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one?

  • Methodology :

  • Multi-step synthesis : Begin with constructing the phthalazinone core via cyclization of substituted anthranilic acid derivatives. Introduce the oxadiazole ring via a nitrile oxide cycloaddition or condensation of amidoximes with carboxylic acid derivatives. Couple the 3,4-dimethylphenyl and 4-fluorophenyl groups using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .
  • Key conditions : Use ethanol or dimethylformamide (DMF) as solvents, with catalysts like concentrated H₂SO₄ or KOH. Maintain temperatures between 80–120°C for cyclization steps .

Q. How can the structure of this compound be confirmed experimentally?

  • Analytical techniques :

  • NMR spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and purity.
  • FTIR : Validate oxadiazole (C=N at ~1600 cm⁻¹) and phthalazinone (C=O at ~1680 cm⁻¹) functional groups.
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion).
  • X-ray crystallography : Resolve crystal structure for absolute configuration (if crystalline) .

Q. What is the solubility profile and stability of this compound under experimental conditions?

  • Solubility : Likely requires polar aprotic solvents (e.g., DMSO, DMF) due to aromatic and heterocyclic moieties. Empirical testing via gradient solvent systems (water:acetonitrile) is recommended .
  • Stability : Fluorophenyl groups enhance thermal stability. Store in inert atmospheres (-20°C) to prevent hydrolysis of the oxadiazole ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

  • Approach :

  • Analog synthesis : Modify substituents (e.g., replace 3,4-dimethylphenyl with bromo or methoxy groups) to assess electronic effects.
  • Assays : Test antimicrobial (MIC assays), anticancer (MTT viability), or kinase inhibition (ATP-binding assays). Compare activity trends with computational docking results .
    • Data Table :
Substituent (R₁/R₂)Bioactivity (IC₅₀, μM)Solubility (mg/mL)
3,4-dimethylphenyl12.3 ± 1.2 (Kinase X)0.45 (DMSO)
4-bromophenyl28.7 ± 2.10.32 (DMF)

Q. What strategies optimize synthetic yield and purity for scaled-up production?

  • Optimization steps :

  • Catalyst screening : Use Pd(PPh₃)₄ for cross-coupling steps to reduce byproducts.
  • Purification : Employ flash chromatography (silica gel, hexane:EtOAc gradient) or recrystallization (ethanol/water) .
    • Yield improvement : Increase stoichiometric excess of amidoxime precursors (1.2–1.5 eq) during oxadiazole formation .

Q. How should researchers address contradictory bioactivity data across similar derivatives?

  • Resolution steps :

  • Orthogonal assays : Validate results using both cell-based (e.g., apoptosis flow cytometry) and enzyme-level (e.g., fluorogenic substrates) methods.
  • Electronic effects analysis : Compare substituent Hammett parameters (σ) to correlate electron-withdrawing/donating groups with activity .

Q. What computational methods predict binding interactions with biological targets?

  • Protocol :

  • Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs.
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps) .

Q. Which biological targets are most plausible for this compound based on structural analogs?

  • Potential targets :

  • Kinases : EGFR or Aurora kinases due to phthalazinone’s ATP-mimetic properties.
  • Antimicrobial targets : DNA gyrase (fluoroquinolone-like activity from fluorophenyl group) .
    • Experimental validation : Use thermal shift assays (TSA) to identify target proteins via stabilization upon binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.